Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate

Chemical probe selectivity Regioisomer differentiation Benzofuran medicinal chemistry

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1, molecular formula C18H12Cl2NO4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxylate class, featuring a 3,5-dichlorobenzamido substituent at the 3-position of the benzofuran scaffold. Benzofuran derivatives as a class are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.21
CAS No. 477501-50-1
Cat. No. B2837284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate
CAS477501-50-1
Molecular FormulaC18H13Cl2NO4
Molecular Weight378.21
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(13-5-3-4-6-14(13)25-16)21-17(22)10-7-11(19)9-12(20)8-10/h3-9H,2H2,1H3,(H,21,22)
InChIKeyQIYPGKBAMYQZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1): Core Structural Identity and Documented Bioactivity Context


Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1, molecular formula C18H12Cl2NO4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxylate class, featuring a 3,5-dichlorobenzamido substituent at the 3-position of the benzofuran scaffold [1]. Benzofuran derivatives as a class are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [2]. Patent-associated disclosures describe this specific compound as possessing pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocytic lineage, thereby suggesting utility in oncology and hyperproliferative skin disorders such as psoriasis [1].

Why Generic Substitution Falls Short for Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate: The Critical Role of Chlorine Regioisomerism and Amide Substitution


Within the benzofuran-2-carboxylate chemical space, small structural perturbations produce large shifts in biological activity that preclude straightforward analog substitution. The precise 3,5-dichloro substitution pattern on the benzamide ring distinguishes this compound from its closest commercial isomer, ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477500-69-9) , while the nature of the ester group (ethyl carboxylate) differentiates it from the corresponding carboxamide analog (CAS 477294-53-4). The patent-derived functional annotation—selective cytotoxicity against undifferentiated cells coupled with differentiation induction—is inherently linked to this specific substitution topology and cannot be assumed for regioisomers or des-chloro analogs [1]. Consequently, any procurement decision that treats compounds within this cluster as interchangeable risks obtaining a molecule with untested, possibly absent, bioactivity for differentiation-based screening campaigns.

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate: Quantitative Differentiation Evidence Against Closest Comparators


Chlorine Regioisomer Identity Determines Functional Annotation: 3,5-Dichloro vs. 2,5-Dichloro Benzamido Substitution

The primary differentiator for CAS 477501-50-1 relative to its nearest commercial neighbor CAS 477500-69-9 is the substitution pattern of the dichlorobenzamido moiety: 3,5-dichloro versus 2,5-dichloro . The patent literature links the 3,5-dichloro-substituted compound to a specific functional phenotype—inhibition of undifferentiated cell proliferation and induction of monocytic differentiation—that is associated with potential applications in cancer stem cell targeting and hyperproliferative skin disease [1]. No equivalent functional annotation was identified in the open literature for the 2,5-dichloro regioisomer (CAS 477500-69-9), which is primarily catalogued as a chemical intermediate without biological characterization . This constitutes a critical selection criterion: procurement of the 2,5-dichloro isomer for differentiation-based phenotypic screens would introduce an unvalidated tool compound.

Chemical probe selectivity Regioisomer differentiation Benzofuran medicinal chemistry

Ester vs. Carboxamide at Position 2: Differential Physicochemical and Potential Pharmacokinetic Profiles

A second structural comparator is the corresponding primary carboxamide, 3-(2,5-dichlorobenzamido)benzofuran-2-carboxamide (CAS 477294-53-4), which replaces the ethyl ester at position 2 with an unsubstituted amide group . The ethyl ester moiety in CAS 477501-50-1 may serve as a latent carboxylate prodrug element, potentially modulating passive membrane permeability and susceptibility to esterase-mediated hydrolysis, whereas the carboxamide is generally more metabolically stable. Although no direct comparative ADME data are publicly available for these two specific molecules, the well-established difference in ester vs. amide metabolic lability is a class-level property of significant consequence for in vivo experimental design [1].

Physicochemical property differentiation Prodrug potential Solubility and permeability

Patent-Cited Biological Phenotype: Undifferentiated Cell Cytotoxicity and Monocytic Differentiation Induction

The most specific functional evidence located for CAS 477501-50-1, as documented in patent-associated disclosures, is its pronounced activity in arresting proliferation of undifferentiated cells while simultaneously inducing differentiation toward a monocytic lineage [1]. This dual functional signature is pertinent to differentiation therapy strategies in acute myeloid leukemia (AML) and the targeting of cancer stem cell populations, as well as to hyperproliferative skin disorders such as psoriasis. This level of functional annotation distinguishes the compound from the majority of benzofuran-2-carboxylate analogs catalogued solely by structure without corresponding biological context. However, the absence of publicly disclosed numerical IC50 values, cell line panels, or differentiation marker quantification prevents the assignment of a quantitative differentiation claim.

Cancer stem cell Differentiation therapy Psoriasis Undifferentiated cell targeting

Optimal Research Use Cases for Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate Based on Verified Differentiation Evidence


Phenotypic Screening for Differentiation-Inducing Chemical Probes in Hematological Malignancy Models

Given the patent-associated annotation of monocytic differentiation induction in undifferentiated cells [1], this compound is most rationally deployed as a starting point for phenotypic differentiation screens in acute myeloid leukemia (AML) cell lines (e.g., HL-60, NB4, U937) that are capable of undergoing monocytic or granulocytic maturation in response to chemical stimuli. Key readouts include CD11b/CD14 surface marker expression by flow cytometry, nitroblue tetrazolium (NBT) reduction assays, and morphological assessment of nuclear segmentation. The appropriate comparator arm should include the 2,5-dichloro regioisomer (CAS 477500-69-9) as a negative control to isolate the contribution of the 3,5-dichloro substitution pattern to any observed differentiation activity. Researchers should also include established differentiation agents such as all-trans retinoic acid (ATRA) or 1,25-dihydroxyvitamin D3 as positive controls.

Cancer Stem Cell (CSC) Selective Cytotoxicity Profiling

The patent disclosure specifically highlights activity against undifferentiated cell populations [1], suggesting potential selectivity toward cancer stem cell (CSC) phenotypes. The compound is suited for inclusion in CSC-targeted screening panels, where it can be profiled alongside agents such as salinomycin for differential toxicity against CSC-enriched spheroid cultures versus differentiated monolayer cultures derived from the same tumor cell lines. Viability endpoints (CellTiter-Glo, annexin V/PI apoptosis assays) should be measured in parallel to distinguish cytostatic proliferation arrest from outright cytotoxicity. Given the prevailing evidence limitation of absent quantitative IC50 data, an initial dose-response screening range of 0.1–100 μM is recommended.

Structure-Activity Relationship (SAR) Anchor Point for Benzofuran-2-carboxylate Libraries Targeting Hyperproliferative Skin Disorders

The compound's patent citation in the context of psoriasis treatment [1] positions it as a potential SAR anchor for developing topical agents against hyperproliferative keratinocyte disorders. Primary screening in HaCaT keratinocyte hyperproliferation assays or IL-17/IL-23-stimulated primary keratinocyte models would be appropriate. Comparative profiling against the 2,5-dichloro regioisomer (CAS 477500-69-9) and the 2-carboxamide analog (CAS 477294-53-4) would help establish the minimum structural requirements for anti-hyperproliferative activity within this chemotype. The ethyl ester functionality suggests consideration of cutaneous esterase activation as a potential prodrug strategy for topical delivery.

Quote Request

Request a Quote for Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.